![molecular formula C14H17NO B2874443 N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide CAS No. 2411250-24-1](/img/structure/B2874443.png)
N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide, commonly known as NPP or Nandrolone Phenylpropionate, is a synthetic anabolic-androgenic steroid that is used for scientific research purposes. It is a modification of the hormone testosterone and is known for its anabolic properties, which make it useful for muscle growth and repair.
作用機序
NPP works by binding to androgen receptors in the body, which then activates a series of cellular processes that promote muscle growth and repair. It also increases protein synthesis and nitrogen retention in muscle tissue, which leads to increased muscle mass and strength.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPP include an increase in muscle mass and strength, improved bone density, and increased red blood cell production. It can also lead to an increase in appetite and a decrease in body fat. However, it is important to note that these effects are dose-dependent and can vary depending on the individual.
実験室実験の利点と制限
The advantages of using NPP in lab experiments include its ability to promote muscle growth and repair, as well as its potential therapeutic uses in conditions such as osteoporosis and muscle wasting. However, there are also limitations to its use, including the potential for adverse effects on liver function and the cardiovascular system. Additionally, the use of NPP in lab experiments is subject to strict regulations and must be carried out under controlled conditions.
将来の方向性
There are several future directions for research on NPP, including the development of new synthetic analogs with improved anabolic properties and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of NPP on the body, particularly in terms of its impact on liver function and the cardiovascular system. Finally, research is needed to explore the potential therapeutic uses of NPP in conditions such as osteoporosis and muscle wasting, as well as its potential as a performance-enhancing drug.
Conclusion
In conclusion, N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide, or NPP, is a synthetic anabolic-androgenic steroid that is used for scientific research purposes. It is primarily used to study the effects of anabolic steroids on muscle growth and repair, as well as their potential therapeutic uses in conditions such as osteoporosis and muscle wasting. NPP works by binding to androgen receptors in the body, which then activates a series of cellular processes that promote muscle growth and repair. While there are advantages to using NPP in lab experiments, there are also limitations and potential risks that must be considered. Future research is needed to fully understand the effects of NPP on the body and to explore its potential therapeutic uses.
合成法
The synthesis of NPP involves the esterification of the phenylpropionate group to the 17-beta hydroxyl group of testosterone. This process is carried out by reacting testosterone with phenylpropionic acid and anhydrous benzene in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using chromatography techniques to obtain pure NPP.
科学的研究の応用
NPP is primarily used for scientific research purposes, particularly in the field of sports medicine. It is used to study the effects of anabolic steroids on muscle growth and repair, as well as their potential therapeutic uses in conditions such as osteoporosis and muscle wasting. NPP has also been used to study the effects of anabolic steroids on the cardiovascular system and liver function.
特性
IUPAC Name |
N-[1-(2-phenylethyl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-14(10-11-14)9-8-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLIHJYPWXRQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2874362.png)
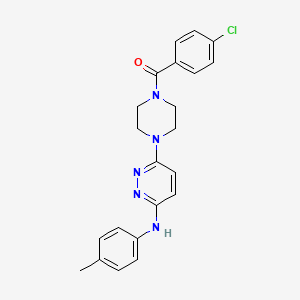
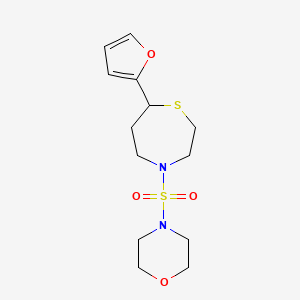
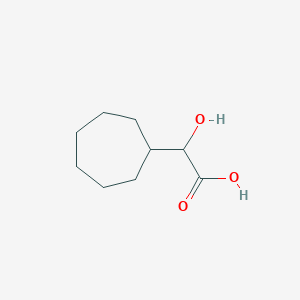
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2874368.png)
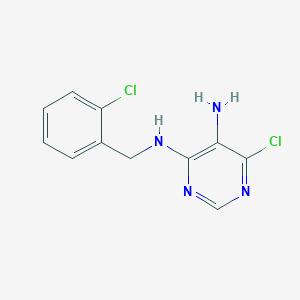
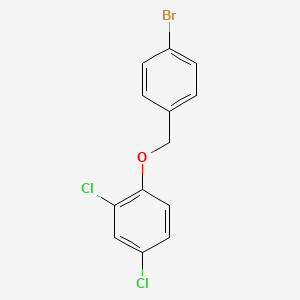
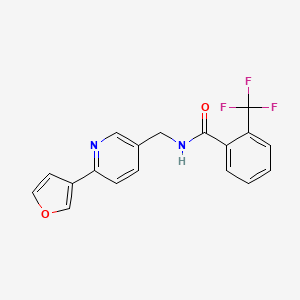
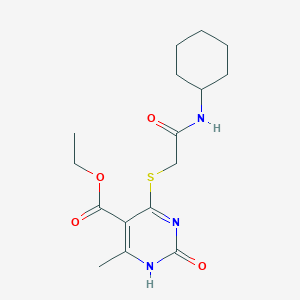
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2874377.png)
![(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride](/img/structure/B2874380.png)
![4-Cyclopropyl-5-fluoro-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2874382.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-17-Acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2874383.png)